molecular formula C7H7F2NO B2406416 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile CAS No. 1955553-05-5

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile

Cat. No.: B2406416
CAS No.: 1955553-05-5
M. Wt: 159.136
InChI Key: KBDKICAGRJEDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-2-oxabicyclo[410]heptane-1-carbonitrile is a chemical compound with the molecular formula C7H7F2NO It is characterized by its bicyclic structure, which includes a nitrile group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a precursor compound containing fluorine and nitrile groups. The reaction conditions often include the use of a base and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile is unique due to its combination of fluorine atoms and a nitrile group within a bicyclic structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDKICAGRJEDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)(OC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.